Meisoindigo, also known as N-methylisoindigotin, is a synthetic derivative of indirubin, a natural product found in the traditional Chinese medicine recipe Danggui Luhui Wan. [] It is classified as an indole alkaloid and has gained significant attention in scientific research due to its diverse biological activities, particularly its anti-cancer properties. [, ]
Future Directions
Development of More Potent and Soluble Derivatives: The poor water solubility of meisoindigo limits its bioavailability and clinical applications. Efforts are underway to design and synthesize novel meisoindigo derivatives with enhanced solubility and improved pharmacokinetic profiles while maintaining or exceeding the potency of the parent compound. [, ]
Related Compounds
Indirubin
Compound Description: Indirubin is a natural product isolated from the traditional Chinese medicinal herb, Baphicacanthus cusia Bremek. It possesses antitumor activity but exhibits poor water solubility and gastrointestinal side effects. [, , ]
Relevance: Indirubin is the parent compound of meisoindigo. Meisoindigo was developed as a second-generation derivative of indirubin with improved solubility and a better safety profile. Despite the structural similarities, meisoindigo exhibits superior antitumor activity compared to indirubin in experimental models. [, , ] One study unexpectedly found that indirubin, unlike meisoindigo, did not show significant inhibitory effects on zebrafish leukocyte chemotactic migration. []
Homoharringtonine
Compound Description: Homoharringtonine is a natural product first used in China for treating acute myeloid leukemia and chronic myelogenous leukemia (CML). It has been found to be effective against both early and late chronic phase CML. []
Relevance: While not structurally related to meisoindigo, homoharringtonine shares a therapeutic context as both compounds have been utilized in China for CML treatment. []
Hydroxyurea
Compound Description: Hydroxyurea is a medication used to treat various cancers, including CML. []
Relevance: Hydroxyurea serves as a reference compound in several studies evaluating the efficacy of meisoindigo in CML treatment. Results indicate that meisoindigo demonstrates comparable efficacy to hydroxyurea in inducing hematologic remission in CML patients. Interestingly, combining meisoindigo with hydroxyurea significantly prolonged the chronic phase duration, improved median survival, and reduced the incidence of blast crisis compared to either drug alone. [, , ]
Busulfan
Compound Description: Busulfan is a chemotherapy medication used to treat CML. []
Relevance: Similar to hydroxyurea, busulfan is utilized as a reference compound in studies assessing meisoindigo's effectiveness in CML treatment. While both drugs demonstrate comparable efficacy in inducing hematologic remission, busulfan is associated with a shorter chronic phase duration, lower median survival, and a higher blast crisis rate compared to meisoindigo. [, ]
α-Interferon
Compound Description: α-Interferon is a type of interferon used in cancer therapy, including CML treatment. []
5'-Nitro-indirubinoxime (5'-NIO)
Compound Description: 5'-Nitro-indirubinoxime is a synthetic indirubin derivative recognized for its potent antiproliferative activity against various cancer cells, including human lung cancer cells. This compound acts as a potent CDK-2 inhibitor and triggers apoptosis in cancer cells. []
Relevance: 5'-NIO shares structural similarities with meisoindigo, both being indirubin derivatives. While both compounds exhibit antitumor activity, their specific mechanisms of action and efficacy profiles may differ. []
5'-Fluoro-indirubinoxime (5'-FIO)
Compound Description: 5'-Fluoro-indirubinoxime is a novel indirubin derivative that demonstrates antiproliferative activity against various human cancer cell lines and oncogenic rat kidney cells. []
Relevance: Similar to 5'-NIO, 5'-FIO is an indirubin derivative that shares structural features with meisoindigo. This compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. []
5'-Trimethylacetamino-indirubinoxime (5'-TAIO)
Compound Description: 5'-Trimethylacetamino-indirubinoxime is a newly synthesized indirubin derivative exhibiting substantial antiproliferative activity against various human cancer cell lines and oncogenic rat kidney cells. []
Relevance: Belonging to the indirubin derivative family, 5'-TAIO possesses structural similarities to meisoindigo. It exhibits potent antitumor activity, effectively suppressing tumor growth by inhibiting cell proliferation and inducing apoptosis. []
Natura (1-β-D-Triacetylxylopyranosylisoindigo)
Compound Description: Natura is an isoindigo derivative identified as a potent inhibitor of cyclin-dependent kinases (CDKs). []
Relevance: Natura highlights the biological significance of the isoindigo core structure found in meisoindigo. While Natura specifically targets CDKs, meisoindigo demonstrates a broader spectrum of antitumor mechanisms, including the inhibition of DNA and RNA biosynthesis, microtubule assembly, and the induction of apoptosis. []
Compound Description: These are stereoisomeric metabolites of meisoindigo identified in rat liver microsomes. They are formed by stereoselective reduction of the 3,3' double bond in meisoindigo. These enantiomers exist in lower abundance compared to the (3-R, 3′-S) and (3-S, 3′-R) enantiomers. []
Relevance: These metabolites provide insights into the metabolic pathways of meisoindigo in biological systems. Understanding the formation and activity of these metabolites is crucial for optimizing meisoindigo's pharmacokinetic properties and therapeutic efficacy. []
Compound Description: These stereoisomeric metabolites are formed through the stereoselective reduction of the 3,3' double bond in meisoindigo and are detected in higher abundance compared to the (3-R, 3′-R) and (3-S, 3′-S) enantiomers. []
Relevance: Similar to the other stereoisomeric metabolites, these enantiomers contribute to our understanding of meisoindigo's metabolic fate. Their identification highlights the importance of stereochemistry in drug metabolism and the potential influence on pharmacological activity. []
Compound Description: These minor metabolites are formed through a combination of reduction and N-demethylation reactions on the meisoindigo molecule. The (3-R, 3′-R) and (3-S, 3′-S) enantiomers, along with a meso compound, represent the stereoisomeric forms of this metabolite. []
Relevance: These metabolites further elucidate the metabolic pathways of meisoindigo. Understanding the formation and potential activity of these metabolites could offer insights into the drug's pharmacokinetic profile and potential long-term effects. []
Stereoselective and regioselective monohydroxyl-reduced meisoindigo
Compound Description: These minor metabolites are generated through reduction followed by phenyl mono-hydroxylation of meisoindigo. The stereoselectivity and regioselectivity of these metabolic transformations contribute to the diversity of meisoindigo's metabolic profile. []
Relevance: These monohydroxylated metabolites emphasize the complexity of meisoindigo's metabolism. Characterizing these metabolites is crucial for understanding their potential contribution to the drug's therapeutic activity or potential toxicity. []
Compound Description: This is a synthetic analog of meisoindigo that exhibits superior solubility and retains good antiproliferative activity against leukemic K562 cells. []
Relevance: This compound represents a successful attempt to improve upon the physicochemical properties of meisoindigo while preserving its anticancer activity. The addition of the phenalkyl side chain with a basic heterocycle significantly enhances solubility without compromising potency. []
7-Azaisoindigo Derivatives (Compounds 3-14)
Compound Description: These synthetic derivatives of isoindigo, incorporating a nitrogen atom in the 7-position of the isoindigo core, were designed and evaluated for their antiproliferative activity against the hormone-independent prostate cancer cell line DU145. []
Relevance: These 7-azaisoindigo derivatives highlight the versatility of the isoindigo scaffold in developing novel anticancer agents. Although structurally related to meisoindigo, these compounds explore the effects of introducing a nitrogen atom into the isoindigo core, which can modulate their pharmacological properties and target different cancer cell lines. []
Source and Classification
Meisoindigo is derived from Indigo naturalis, a plant-based dye obtained from the leaves of Indigofera tinctoria and other species. Its classification falls under:
Chemical Class: Indole alkaloids
IUPAC Name: 3-methyl-1H-indole-2,3-dione
Molecular Formula: C₁₃H₉N₃O₄
Synthesis Analysis
The synthesis of meisoindigo involves several chemical reactions that can be executed through various methods. A common pathway includes:
Condensation Reactions: The compound is synthesized via the acidic condensation of bromo-isatins with methyloxindoles or methylated bromoisatins with oxindoles. This method typically requires controlled temperature and pH conditions to maximize yield.
Bromo-Derivatives Synthesis: Recent studies have explored the synthesis of bromo-derivatives of meisoindigo, which involves:
Reacting bromo-isatins with dimethylsulfate in dimethylformamide (DMF) under nitrogen atmosphere.
The steric hindrance in certain positions limits the yield of some derivatives, such as 4-bromo-meisoindigo, which was produced in less than 10% yield.
Oxidative Self-Coupling: Another method includes oxidative self-coupling of indole derivatives, which can be performed without metal catalysts, enhancing the sustainability of the synthesis process.
Molecular Structure Analysis
Meisoindigo possesses a complex molecular structure characterized by:
Core Structure: It features a bisindole framework with two indole rings connected by a carbonyl group.
Geometric Configuration: The compound exhibits specific stereochemistry that influences its biological activity.
Molecular Weight: Approximately 241.22 g/mol.
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Meisoindigo participates in several notable chemical reactions:
Protein Kinase Inhibition: It selectively inhibits Stat3-associated tyrosine kinases, which are crucial in various signaling pathways related to cancer progression.
Reactivity with Bromo-Derivatives: The introduction of bromine atoms at various positions on the meisoindigo structure alters its reactivity and biological activity, allowing for the development of derivatives with enhanced therapeutic properties.
Metabolic Transformations: In vivo studies have shown that meisoindigo undergoes reductive metabolism, leading to different metabolites that may also exhibit biological activity.
Mechanism of Action
The mechanism of action for meisoindigo primarily involves its interaction with specific protein kinases:
Inhibition of Stat3 Pathway: Meisoindigo disrupts the Stat3 signaling pathway by inhibiting associated tyrosine kinases, which is pivotal in regulating cancer stem cell populations and tumor growth.
Cell Cycle Arrest: By interfering with cell signaling pathways, meisoindigo induces cell cycle arrest in cancer cells, leading to reduced proliferation and potential apoptosis.
Experimental data suggest that meisoindigo's action may be mediated through non-covalent interactions, enhancing its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
Meisoindigo exhibits several important physical and chemical properties:
Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
Melting Point: The compound typically has a melting point range that can vary based on polymorphic forms.
Stability: Meisoindigo shows stability under acidic conditions but may degrade under prolonged exposure to light or heat.
These properties are crucial for formulating effective drug delivery systems and optimizing therapeutic efficacy.
Applications
Meisoindigo has several promising applications in scientific research and medicine:
Cancer Therapy: It has been utilized as a therapeutic agent for chronic myelogenous leukemia and other cancers due to its ability to target cancer stem cells selectively.
Drug Development: Ongoing research focuses on developing meisoindigo derivatives as non-covalent inhibitors for various protein targets involved in cancer progression.
Traditional Medicine: As part of traditional Chinese medicine formulations, meisoindigo continues to be investigated for its anti-inflammatory properties and potential use in treating various ailments.
Methyl isoindigotin; N-Methylisoindigotin; Meisoindigo; Dian III.
Canonical SMILES
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O
Isomeric SMILES
CN1C2=CC=CC=C2/C(=C\3/C4=CC=CC=C4NC3=O)/C1=O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MDPD is a novel enhancer of the N-acylethanolamine degrading enzyme, fatty acid amide hydrolase, in Arabidopsis, alleviating the growth inhibitory effects of NAE 12:0, in part by enhancing the enzymatic activity of Arabidopsis FAAH (AtFAAH).
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Cell-permeable, selective PARP-3 inhibitor (IC50 values are 0.89, 6.3, 10.8 and >30 μM for PARP-3, PARP-1, PARP-2 and other ARDT enzymes respectively). Metabolically stable in human liver microsomes and rat hepatocytes. Selective Inhibitor of PARP-3 ME0328 is an inhibitor of PARP-3 (IC50 = 0.89 μM). ME0328 displays selectivity for PARP-3 over PARP-1, PARP-2 and other ARDT enzymes (IC50 values are 6.3, 10.8 and >30 μM respectively). ME0328 also enhances CRISPR-Cas9-mediated HER2 mutation frequency, resulting in increased reduction in proliferation of HER2-positive breast cancer cells.
ME-1111 is an antifungal agent for topical treatment of onychomycosis. ME1111 showed potent antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes (the major etiologic agents of onychomycosis) strains isolated in Japan and reference fungal strains with an MIC range of 0.12 to 0.5 mg/liter and an MIC50 and MIC90 of 0.5 mg/liter for both. ME1111 is a promising topical medication for the treatment of onychomycosis and therefore warrants further clinical evaluation.
ME -143 is a derivative of triphendiol and is a highly potent, pan acting ant-cancer. It is active against every melanoma cell line tested to date and is able to sensitize melanoma cell lines to the standard of care drug, dacarbazine, and members of the platinum drug scaffold. Proof of concept studies in animal models of melanoma have demonstrated that orally delivered ME-143 retards tumour proliferation. The ME-143 mechanism of action in melanoma has not been fully elucidated. ME-143 is non-clastogenic.
PWT143, also known as ME-401, is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, PI3K-delta inhibitor PWT143 selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.